molecular formula C19H25NOS B1200712 5,6,7,8-Tetrahydro-6-[propyl[2-(3-thienyl)ethyl]amino]-1-naphthalenol CAS No. 102121-00-6

5,6,7,8-Tetrahydro-6-[propyl[2-(3-thienyl)ethyl]amino]-1-naphthalenol

Cat. No.: B1200712
CAS No.: 102121-00-6
M. Wt: 315.5 g/mol
InChI Key: RHRKSVACMIQFDY-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydro-6-[propyl[2-(3-thienyl)ethyl]amino]-1-naphthalenol is a synthetic organic compound that belongs to the class of tetralin derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydro-6-[propyl[2-(3-thienyl)ethyl]amino]-1-naphthalenol typically involves multi-step organic reactions. A common approach might include:

    Formation of the Tetralin Core: This can be achieved through cyclization reactions involving aromatic precursors.

    Introduction of the Hydroxyl Group: Hydroxylation reactions using reagents like hydrogen peroxide or osmium tetroxide.

    Attachment of the Amino Side Chain: This step may involve nucleophilic substitution reactions where the amino group is introduced using reagents like alkyl halides.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can undergo oxidation to form ketones or aldehydes.

    Reduction: The compound can be reduced to form various derivatives with different functional groups.

    Substitution: The amino group can participate in substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones, while substitution could introduce various functional groups.

Scientific Research Applications

5,6,7,8-Tetrahydro-6-[propyl[2-(3-thienyl)ethyl]amino]-1-naphthalenol may have applications in various fields:

    Chemistry: As a precursor or intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible therapeutic applications due to its biological activity.

    Industry: Use in the production of pharmaceuticals or other chemical products.

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydro-6-[propyl[2-(3-thienyl)ethyl]amino]-1-naphthalenol would depend on its specific biological targets. It may interact with receptors, enzymes, or other proteins to exert its effects. Detailed studies would be required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(N-n-Propyl-N-3-thienylethylamino)-tetralin
  • 5-Hydroxy-2-(N-n-Propylamino)-tetralin
  • 3-Thienylethylamino-tetralin

Uniqueness

5,6,7,8-Tetrahydro-6-[propyl[2-(3-thienyl)ethyl]amino]-1-naphthalenol is unique due to the specific combination of functional groups and the tetralin core structure. This uniqueness may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

IUPAC Name

6-[propyl(2-thiophen-3-ylethyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NOS/c1-2-10-20(11-8-15-9-12-22-14-15)17-6-7-18-16(13-17)4-3-5-19(18)21/h3-5,9,12,14,17,21H,2,6-8,10-11,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHRKSVACMIQFDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC1=CSC=C1)C2CCC3=C(C2)C=CC=C3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60907107
Record name 6-{Propyl[2-(thiophen-3-yl)ethyl]amino}-5,6,7,8-tetrahydronaphthalen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60907107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102121-00-6
Record name N 0734
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102121006
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-{Propyl[2-(thiophen-3-yl)ethyl]amino}-5,6,7,8-tetrahydronaphthalen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60907107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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